molecular formula C9H12N2O2 B1299885 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 32287-00-6

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No. B1299885
CAS RN: 32287-00-6
M. Wt: 180.2 g/mol
InChI Key: JPFHYMMFZMXFMY-UHFFFAOYSA-N
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Description

The compound of interest, 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a tetrahydroindazole core, which is a saturated version of the indazole system, and a carboxylic acid functionality, which increases its potential for further chemical modifications and applications in drug synthesis .

Synthesis Analysis

The synthesis of related tetrahydroindazole derivatives has been reported through various methods. A series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters were synthesized from cyclic β-keto esters . Another approach involved the conversion of 1-methyl-1H-Indazole 3-carboxylic acid into a variety of amides and their subsequent heterocyclization to form oxazole derivatives . Additionally, the formation of the methyl ester of 1H-indazole-3-carboxylic acid was achieved via intramolecular aliphatic diazonium coupling . Isomeric tetrahydro-3-oxo-2H-indazolecarboxylic acids were synthesized from diethyl oxocyclohexanedicarboxylates, and their dimerization was explored . The synthesis of 4,5,6,7-tetrahydro-3-oxo-2H-indazole-6-carboxylic acid was shown to be dependent on the reaction media .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, 1H, 13C NMR, and IR spectra were investigated for a series of tetrahydroindazole derivatives, and advanced NMR techniques such as HMBC, HSQC, COSY, and NOESY were used for structural confirmation . The crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid was determined by single-crystal x-ray diffraction, revealing hydrogen-bonded trimers and providing insights into the stereochemistry of the indazole ring .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroindazole derivatives includes their ability to undergo further functionalization. For example, the synthesis of oxazole derivatives from indazole carboxylic acid amides indicates the potential for creating diverse heterocyclic systems . The dimerization of ethyl tetrahydro-3-oxoindazolecarboxylates in neutral iodine solution to form bis-indazolyls suggests the possibility of creating more complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroindazole derivatives, such as pKa values, are important for understanding their behavior in different environments. The pKa values of tetrahydroindazoles have been reported, which can influence their solubility, stability, and reactivity . The crystallographic analysis provides information on the molecular conformation and intermolecular interactions, which are crucial for the design of compounds with desired physical properties .

Scientific Research Applications

Mechanism of Action and Therapeutic Potential

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a derivative of indazole-3-carboxylic acid, which has been identified as having significant pharmacological potential. Although not directly studied, the scientific exploration of indazole derivatives, including those related to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, reveals diverse biological activities.

Indazole derivatives, including those structurally related to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, exhibit a wide range of biological activities, arousing interest in their development as therapeutic agents. These derivatives have been found to possess promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases and neurodegeneration. The significance of the indazole scaffold in pharmacology highlights its potential as a base structure for compounds with therapeutic value, emphasizing the importance of further research into specific derivatives like 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (Denya, Malan, & Joubert, 2018).

Anticancer Applications

The application of indazole derivatives in cancer treatment has been explored, with certain compounds showing potent antiproliferative effects and the ability to impair the energy metabolism of neoplastic cells. Lonidamine, a derivate of indazole-3-carboxylic acid, exemplifies this by potentiating the cytotoxic effects of anthracyclines in human breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. The mechanism involves inhibiting oxygen consumption, aerobic glycolysis, and lactate transport in cancer cells, indicating a non-overlapping mechanism of action with standard antineoplastic agents. This suggests the potential utility of structurally related compounds, such as 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid, in enhancing chemotherapy efficacy and overcoming drug resistance (Di Cosimo et al., 2003).

Future Directions

The medicinal properties of indazole and its derivatives have been explored for the treatment of various pathological conditions . They have shown promise in targeting oncogenic pathways, offering a foundation for developing novel cancer therapeutics. Therefore, the future directions for “2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid” could involve further exploration of its potential therapeutic effects.

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFHYMMFZMXFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357328
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

CAS RN

32287-00-6
Record name 4,5,6,7-Tetrahydro-2-methyl-2H-indazole-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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